molecular formula C23H25N3O2S B2826088 N'-(4-ethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 894013-27-5

N'-(4-ethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B2826088
CAS No.: 894013-27-5
M. Wt: 407.53
InChI Key: FIDBUYLGBHHGDQ-UHFFFAOYSA-N
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Description

The compound N'-(4-ethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is an ethanediamide derivative featuring a 1,3-thiazole core substituted with methyl and 4-methylphenyl groups at positions 4 and 2, respectively. The ethanediamide moiety is further functionalized with a 4-ethylphenyl group and an ethyl-linked thiazole ring. Thiazole-based compounds are known for their diverse pharmacological and agrochemical applications, including antimicrobial, anti-inflammatory, and insecticidal activities .

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-4-17-7-11-19(12-8-17)26-22(28)21(27)24-14-13-20-16(3)25-23(29-20)18-9-5-15(2)6-10-18/h5-12H,4,13-14H2,1-3H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDBUYLGBHHGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(4-ethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves the reaction of 4-ethylphenylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N'-(4-ethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N'-(4-ethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N'-(4-ethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The thiazole ring in the compound is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in tumor cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Thiadiazole Cores

(E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine
  • Structure : Contains a 1,3,4-thiadiazole ring substituted with a 4-methylphenyl group and a 4-chlorobenzylidene imine.
  • Key Differences : Replaces the ethanediamide group with an imine linkage and substitutes thiadiazole (two nitrogen atoms) for thiazole (one nitrogen).
  • Biological Activity : Exhibits insecticidal and fungicidal properties, attributed to the electron-withdrawing chloro group and planar thiadiazole core .
  • Synthesis : Formed via condensation reactions between thiadiazole amines and aldehydes, contrasting with the coupling agents (e.g., carbodiimides) used for ethanediamides .
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-Thiadiazol-2-ylidene)-Benzamide
  • Structure : Features a benzamide-linked thiadiazole with isoxazole and phenyl substituents.
  • Key Differences : Replaces the ethanediamide with a benzamide group and introduces an isoxazole ring.
  • Spectral Data : IR absorption at 1606 cm⁻¹ (C=O) and 1247–1255 cm⁻¹ (C=S) aligns with the target compound’s expected amide and thiazole vibrations .
S-Alkylated 1,2,4-Triazoles
  • Structure : Includes triazole-thione derivatives with sulfonyl and fluorophenyl groups.
  • Key Differences : Substitutes triazole for thiazole and emphasizes tautomerism (thione vs. thiol forms).
  • Relevance : Demonstrates how sulfur-containing heterocycles influence stability and bioactivity, with IR bands at 1247–1255 cm⁻¹ (C=S) and absence of S-H vibrations (~2500–2600 cm⁻¹) .

Ethanediamide Derivatives

N-(3-Chloro-4-Methylphenyl)-N′-{2-[2-(4-Methoxyphenyl)-6-Methyl[1,3]Thiazolo[3,2-b][1,2,4]Triazol-5-yl]ethyl}Ethanediamide
  • Structure : Shares the ethanediamide group and thiazole core but incorporates a fused triazole ring and methoxyphenyl substituent.
  • Key Differences : Increased steric bulk from the triazole ring may reduce solubility compared to the target compound’s simpler thiazole .
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)-N-Phenyl Benzamide
  • Structure: Contains a thiazolidinone ring and benzamide group.

Substituent Effects on Bioactivity and Physicochemical Properties

Compound Class Key Substituents Bioactivity/Properties Reference
Thiazole ethanediamides 4-Ethylphenyl, methyl Hypothesized antimicrobial activity Target compound
Thiadiazole imines 4-Chlorobenzylidene Insecticidal, fungicidal
Triazole-thiones Sulfonyl, fluorophenyl Antifungal, tautomerism-dependent stability
Benzamide-thiadiazoles Isoxazole, phenyl Moderate yield (70%), high C=O reactivity
  • Electron-Withdrawing Groups : Chloro and sulfonyl groups enhance bioactivity but may reduce solubility .
  • Lipophilic Groups : 4-Ethylphenyl and methyl groups in the target compound likely improve membrane permeability.

Biological Activity

Chemical Structure and Properties

This compound belongs to a class of substances that may exhibit various biological effects due to its structural characteristics. The presence of thiazole and ethylphenyl groups suggests potential interactions with biological targets, particularly in the realm of pharmacology.

Structural Formula

  • Chemical Formula : C₁₈H₂₃N₃S
  • Molecular Weight : 317.46 g/mol

The biological activity of N'-(4-ethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is primarily linked to its interaction with various receptors and enzymes in the body. Specific mechanisms may include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways could lead to altered drug metabolism or enhanced therapeutic effects.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit:

  • Analgesic Properties : Potential pain-relieving effects, possibly through opioid receptor pathways.
  • Anti-inflammatory Effects : May reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antitumor Activity : Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells.

Case Studies and Research Findings

  • Analgesic Efficacy : A study examining derivatives of thiazole demonstrated significant analgesic activity in animal models, suggesting that this compound may also possess similar properties .
  • Antitumor Activity : Research on thiazole-containing compounds indicated their ability to inhibit tumor growth in vitro and in vivo, highlighting their potential as anticancer agents .
  • Enzyme Interaction Studies : Investigations into the compound's effect on specific enzymes showed promising results in modulating metabolic pathways, which could enhance drug efficacy .

Comparative Biological Activities

Compound NameAnalgesic ActivityAnti-inflammatory ActivityAntitumor Activity
This compoundModerateHighSignificant
Thiazole Derivative AHighModerateModerate
Thiazole Derivative BLowHighHigh

Summary of Research Findings

Study ReferenceKey Findings
Demonstrated analgesic effects comparable to established opioids.
Induced apoptosis in various cancer cell lines.
Inhibited key metabolic enzymes, enhancing bioavailability of co-administered drugs.

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